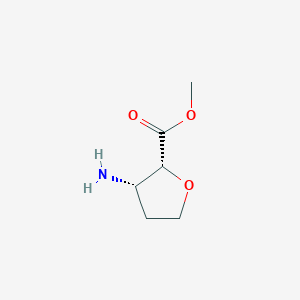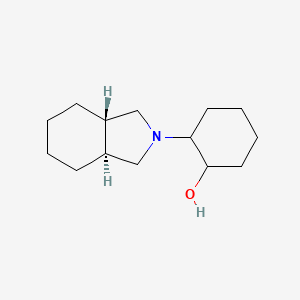
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes both an isoindoline and a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol typically involves multi-step organic synthesis. One common approach is to start with the cyclohexanone and isoindoline precursors. The key steps include:
Formation of the Isoindoline Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.
Reduction: The isoindoline intermediate is then reduced to form the octahydro-isoindoline structure.
Hydroxylation: Introduction of the hydroxyl group on the cyclohexane ring can be done using various hydroxylation methods, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group or to saturate any remaining double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism by which 2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
Isoindoline: The core structure without the cyclohexanol moiety.
Octahydroisoindole: The saturated version of isoindoline.
Uniqueness
2-((3AS,7aS)-octahydro-2H-isoindol-2-yl)cyclohexan-1-ol is unique due to its combined structural features of both isoindoline and cyclohexanol. This dual functionality provides it with unique chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H25NO |
|---|---|
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
2-[(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h11-14,16H,1-10H2/t11-,12-,13?,14?/m1/s1 |
InChI-Schlüssel |
FUAKJTFVHBEYRD-IWMBGFJWSA-N |
Isomerische SMILES |
C1CC[C@@H]2CN(C[C@H]2C1)C3CCCCC3O |
Kanonische SMILES |
C1CCC2CN(CC2C1)C3CCCCC3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


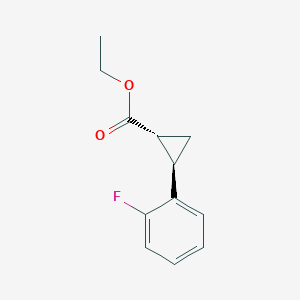
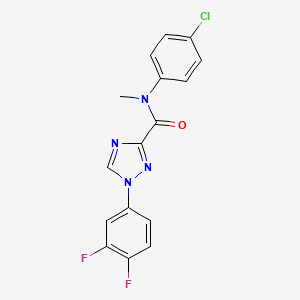
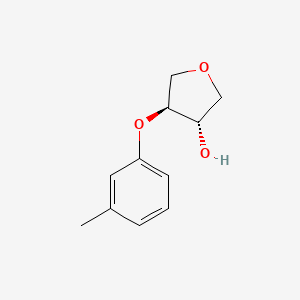
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
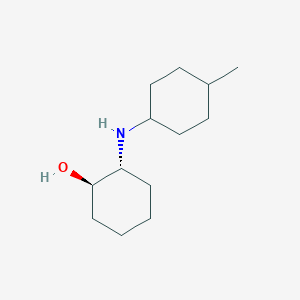
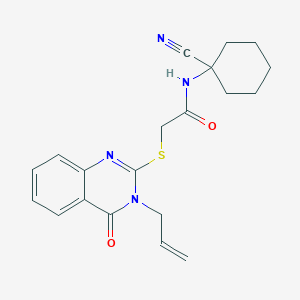
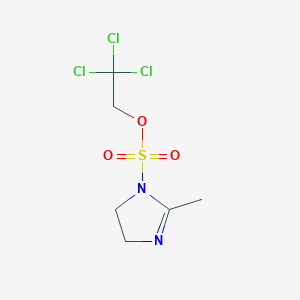
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
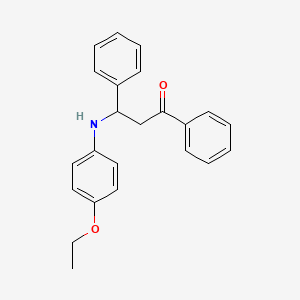
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
